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  • Product: 4-Bromo-2-methoxy-1-phenoxy-benzene
  • CAS: 364353-97-9

Core Science & Biosynthesis

Foundational

A Guide to the Synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene from 4-bromo-2-methoxyphenol

Abstract The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical exploration of the synthesis of a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth technical exploration of the synthesis of a specific diaryl ether, 4-Bromo-2-methoxy-1-phenoxy-benzene, starting from the readily available building block, 4-bromo-2-methoxyphenol.[2][3][4] We will dissect the primary transition-metal-catalyzed methodologies for forging the critical C-O bond, namely the Ullmann condensation and the Buchwald-Hartwig cross-coupling reaction. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Foundational Concepts: The Challenge of Diaryl Ether Synthesis

The synthesis of a diaryl ether involves the formation of a bond between an oxygen atom and two aryl groups. While the Williamson ether synthesis is a fundamental method for preparing many ethers, its application to diaryl ether synthesis is not feasible.[5] The Williamson reaction proceeds via an S(_N)2 mechanism, which requires the backside attack of a nucleophile on an alkyl halide.[6][7] Aryl halides, such as bromobenzene, are unreactive to S(_N)2 reactions due to the steric hindrance of the benzene ring and the high energy required to break the C(sp²)–X bond.[5]

Therefore, forming the C(aryl)-O-C(aryl) linkage necessitates alternative strategies, primarily revolving around transition-metal catalysis. These methods effectively lower the activation energy for the coupling of a phenoxide with an aryl halide. This guide will focus on the two most powerful and widely adopted techniques: copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig C-O coupling.[1][8]

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the starting material and the final product is essential for experimental design, purification, and characterization.

Property4-Bromo-2-methoxyphenol (Starting Material)4-Bromo-2-methoxy-1-phenoxy-benzene (Product)
IUPAC Name 4-bromo-2-methoxyphenol[9]4-bromo-2-methoxy-1-phenoxybenzene[10]
Synonyms 4-Bromoguaiacol[3][11]-
CAS Number 7368-78-7[3]364353-97-9[10]
Molecular Formula C₇H₇BrO₂[3][9]C₁₃H₁₁BrO₂[12]
Molecular Weight 203.03 g/mol [3][9]279.14 g/mol [10]
Appearance White to off-white crystalline solid[3]Data not specified, likely a solid or oil
Melting Point 34-37 °C[3]Data not specified

Synthetic Pathways and Mechanistic Insights

Two primary catalytic systems dominate the synthesis of diaryl ethers from phenols and aryl halides. The choice between them depends on factors like substrate scope, functional group tolerance, desired reaction conditions, and cost.

Synthesis_Overview cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling SM 4-Bromo-2-methoxyphenol U_Catalyst Cu Catalyst (e.g., CuI, CuO) SM->U_Catalyst + Aryl Halide + Base B_Catalyst Pd Catalyst + Phosphine Ligand SM->B_Catalyst + Aryl Halide + Base P 4-Bromo-2-methoxy-1-phenoxy-benzene U_Conditions High Temperature Polar Solvent (DMF, Pyridine) U_Catalyst->U_Conditions U_Conditions->P B_Conditions Milder Temperature Aprotic Solvent (Toluene, Dioxane) B_Catalyst->B_Conditions B_Conditions->P

Caption: Overview of synthetic routes to 4-Bromo-2-methoxy-1-phenoxy-benzene.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

Named after Fritz Ullmann, this reaction is the classical method for forming diaryl ethers, involving a copper catalyst or promoter to couple a phenol with an aryl halide.[13]

Mechanism: The precise mechanism can be complex, but it is generally understood to involve a copper(I) species.[14] The reaction is initiated by the formation of a copper(I) phenoxide. This species then undergoes a process analogous to oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and a copper(I) halide.[15] Traditional Ullmann conditions are often harsh, requiring high temperatures (frequently >200°C) and stoichiometric amounts of copper.[15][16] Modern modifications, however, have introduced ligands and optimized conditions that allow the reaction to proceed at lower temperatures with only catalytic amounts of copper.[15][17]

Ullmann_Mechanism Ar-OH Phenol (Ar-OH) Ar-O-Cu(I) Copper(I) Phenoxide (Ar-O-Cu) Ar-OH->Ar-O-Cu(I) + Base Base Base Cu(I)X Cu(I) Source Cu(I)X->Ar-O-Cu(I) Intermediate [Ar-O-Cu(III)-Ar'] Intermediate Ar-O-Cu(I)->Intermediate Oxidative Addition Ar'-X Aryl Halide (Ar'-X) Ar'-X->Intermediate Product Diaryl Ether (Ar-O-Ar') Intermediate->Product Reductive Elimination Product->Cu(I)X Catalyst Regeneration

Caption: Simplified mechanism of the Ullmann Condensation for diaryl ether synthesis.

Causality in Experimental Design:

  • Catalyst: Copper(I) salts like CuI are often more effective than copper(0) or copper(II) salts, though the active species is believed to be Cu(I) in most cases.[15] Activated copper powder can also be used.[15]

  • Base: A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[13][17] The choice of base can significantly impact yield.

  • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or pyridine are traditionally used to facilitate the reaction at high temperatures.[15][16][18]

  • Temperature: While classic conditions are harsh, ligand-assisted protocols can lower the required temperature to the 80-120 °C range.[18][19]

Buchwald-Hartwig C-O Coupling: A Versatile Palladium-Catalyzed Method

Developed in the late 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed cross-coupling reaction has become a powerful and often preferred alternative to the Ullmann condensation.[1][20][21] It generally offers milder reaction conditions, a broader substrate scope, and higher functional group tolerance.[20][22]

Mechanism: The reaction proceeds via a catalytic cycle. An active Pd(0) complex undergoes oxidative addition into the aryl halide bond to form a Pd(II) intermediate. The phenoxide, formed by the deprotonation of the phenol by a base, displaces the halide on the palladium center. The final, crucial step is reductive elimination, which forms the C-O bond of the diaryl ether product and regenerates the active Pd(0) catalyst.[20][23][24]

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OA_complex L₂Pd(II)(Ar')(X) Pd0->OA_complex RE_text Reductive Elimination Pd0->RE_text Ar'-O-Ar LX_complex L₂Pd(II)(Ar')(OAr) OA_complex->LX_complex OA_text Oxidative Addition OA_complex->OA_text Ar'-X LX_complex->Pd0 LX_text Ligand Exchange LX_complex->LX_text Ar-O⁻

Caption: Catalytic cycle for the Buchwald-Hartwig C-O cross-coupling reaction.

Causality in Experimental Design:

  • Catalyst & Ligand: This is the most critical component. A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is used in combination with a phosphine ligand.[23] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[25] They facilitate both the oxidative addition and, more critically, the difficult reductive elimination step to form the C-O bond.[24]

  • Base: A strong, non-nucleophilic base is required to form the phenoxide without interfering with the catalyst or substrates. Common choices include Cs₂CO₃, K₃PO₄, and sodium or potassium tert-butoxide.

  • Solvent: Anhydrous, aprotic solvents are necessary. Toluene, dioxane, and THF are frequently used.[23] The choice can affect solubility and the reaction rate.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene. For this specific transformation, we are coupling 4-bromo-2-methoxyphenol with an arylating agent. To form the target molecule, the arylating agent must be a phenyl group source, such as bromobenzene or phenylboronic acid, depending on the chosen reaction. For clarity, the protocols below will use bromobenzene as the coupling partner with 4-bromo-2-methoxyphenol . Correction: The goal is to synthesize 4-Bromo-2-methoxy-1-phenoxy -benzene. This means the phenoxy group (-OPh) is being added to the 4-bromo-2-methoxyphenol framework. This is incorrect. The name implies that a phenyl group is attached via oxygen to the benzene ring of 4-bromo-2-methoxyphenol. Therefore, the reaction is between 4-bromo-2-methoxyphenol and a phenylating agent (e.g., bromobenzene, iodobenzene, or phenylboronic acid), where the phenol's -OH group acts as the nucleophile.

Let's re-evaluate the reaction: Reactant 1: 4-bromo-2-methoxyphenol (provides the Ar-OH) Reactant 2: A source of a phenyl group, such as Iodobenzene or Bromobenzene (provides the Ar'-X) Product: 4-Bromo-2-methoxy-1-phenoxy-benzene

Experimental_Workflow Setup 1. Reaction Setup (Inert atmosphere, add reagents) Run 2. Reaction Execution (Heating and stirring) Setup->Run Monitor 3. Monitoring (TLC, GC-MS) Run->Monitor Workup 4. Aqueous Work-up (Quench, extract, wash) Monitor->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS) Purify->Analyze

Caption: General experimental workflow for chemical synthesis.

Protocol 1: Ullmann-Type Synthesis

This protocol utilizes a modern, ligand-assisted approach to improve upon the classic harsh conditions.

Reagents & MaterialsAmountMoles (mmol)Purpose
4-Bromo-2-methoxyphenol1.0 g4.92Starting Material
Iodobenzene1.2 g (0.66 mL)5.91 (1.2 eq)Phenylating Agent
Copper(I) Iodide (CuI)94 mg0.49 (0.1 eq)Catalyst
Picolinic acid121 mg0.98 (0.2 eq)Ligand[17]
Potassium Phosphate (K₃PO₄)2.09 g9.84 (2.0 eq)Base
Dimethyl Sulfoxide (DMSO)10 mL-Solvent[17][19]

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-methoxyphenol (1.0 g), copper(I) iodide (94 mg), picolinic acid (121 mg), and potassium phosphate (2.09 g).

  • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous DMSO (10 mL) followed by iodobenzene (0.66 mL).

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2-methoxy-1-phenoxy-benzene.

Protocol 2: Buchwald-Hartwig C-O Coupling Synthesis

This protocol employs a palladium-phosphine catalyst system for a milder and often more efficient transformation.

Reagents & MaterialsAmountMoles (mmol)Purpose
4-Bromo-2-methoxyphenol1.0 g4.92Starting Material
Bromobenzene0.93 g (0.62 mL)5.91 (1.2 eq)Phenylating Agent
Pd₂(dba)₃45 mg0.049 (0.01 eq Pd)Catalyst Precursor
t-BuXPhos63 mg0.148 (0.03 eq)Ligand[25]
Cesium Carbonate (Cs₂CO₃)2.4 g7.38 (1.5 eq)Base
Anhydrous Toluene15 mL-Solvent[23]

Step-by-Step Methodology:

  • Inside a glovebox, or using Schlenk technique, add Pd₂(dba)₃ (45 mg), t-BuXPhos (63 mg), and cesium carbonate (2.4 g) to an oven-dried Schlenk flask with a stir bar.

  • Remove the flask from the glovebox (if used), and add 4-bromo-2-methoxyphenol (1.0 g).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Add anhydrous toluene (15 mL) followed by bromobenzene (0.62 mL) via syringe.

  • Immerse the flask in a preheated oil bath at 100 °C and stir.

  • Monitor the reaction by TLC or GC-MS. Reactions are often complete in 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether (50 mL) and filter through a short plug of silica gel, eluting with more diethyl ether to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure diaryl ether.

Comparative Analysis and Field Insights

FeatureUllmann CondensationBuchwald-Hartwig CouplingSenior Scientist's Insight
Catalyst Copper (CuI, CuO, Cu powder)[13][15]Palladium (Pd(OAc)₂, Pd₂(dba)₃)Palladium systems are more sensitive and expensive but offer far greater catalytic efficiency and turnover numbers.
Ligand Often optional; simple ligands (e.g., picolinic acid, diamines) improve efficiency.[17]Essential; bulky, electron-rich phosphines (e.g., biarylphosphines).[20][25]Ligand choice is paramount in Buchwald-Hartwig. A small library of ligands is often screened for optimal results on a new substrate.
Temperature High (100-250 °C), though modern methods are milder.[15][16]Mild to moderate (Room Temp to 110 °C).[20]The milder conditions of the Buchwald-Hartwig are highly advantageous for complex molecules with sensitive functional groups.
Base Inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃).[13]Strong, non-nucleophilic bases (NaOtBu, K₃PO₄, Cs₂CO₃).Cesium carbonate is an excellent choice for both, offering good solubility and reactivity without being overly harsh.
Substrate Scope Good, but can be limited with sterically hindered substrates.[17]Very broad, including sterically demanding and heteroaromatic partners.[20][25]For challenging couplings, especially involving ortho-substituted partners, Buchwald-Hartwig is the go-to method.
Practicality Less sensitive to air/moisture. Copper is inexpensive.[17]Requires strict inert atmosphere. Palladium and ligands are costly.For large-scale industrial synthesis, the lower cost and robustness of a well-optimized Ullmann reaction can be more attractive.

Conclusion

The synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene from 4-bromo-2-methoxyphenol is a representative example of modern diaryl ether synthesis. While the classic Williamson ether synthesis is unsuitable, both copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig C-O couplings provide effective pathways. The Ullmann reaction, particularly in its modern, ligand-accelerated forms, offers a cost-effective and robust method. However, the Buchwald-Hartwig reaction stands out for its exceptional versatility, milder conditions, and broader substrate scope, making it the preferred choice in many research and development settings, especially when dealing with complex, multi-functionalized molecules. The selection of the optimal method requires a careful consideration of the specific substrate, desired scale, economic constraints, and available laboratory resources.

References

  • Benchchem. Buchwald-Hartwig Amination for Diaryl Ether Synthesis - Benchchem.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014).
  • Slideshare. Ullmann reaction | PPTX.
  • Wikipedia. Ullmann condensation.
  • Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. (2024).
  • ResearchGate. The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0).
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020).
  • SynArchive. Ullmann Condensation.
  • ChemicalBook. 4-BROMO-2-ETHOXY-1-METHOXYBENZENE synthesis.
  • WuXi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024).
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. (2025).
  • ChemicalBook. What is 4-Bromo-2-methoxyphenol?. (2020).
  • Pharmapproach. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Williamson Ether Synthesis.
  • Benchchem. Williamson Ether Synthesis for Aryl Ethers.
  • The Journal of Organic Chemistry. Mechanism of the Ullmann Condensation1.
  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).
  • Organic Chemistry Portal. Ullmann Reaction.
  • Sigma-Aldrich. 4-Bromo-2-methoxy-1-methylbenzene | 67868-73-9.
  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024).
  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1).
  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. (2011).
  • University of Calgary. Ch24: ArOH to ArOR.
  • RSC Publishing. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. (2013).
  • PubChem. 4-Bromo-2-methoxy-1-phenoxy-benzene.
  • Benchchem. An In-depth Technical Guide to 4-Bromo-2-methoxyphenol: Chemical Properties and Synthetic Applications.
  • PubChem. 4-Bromo-2-methoxyphenol.
  • The Journal of Organic Chemistry. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • MedchemExpress.com. 4-Bromo-2-methoxyphenol (4-Bromoguaiacol).
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • AChemBlock. 4-Bromo-2-methoxy-1-phenoxy-benzene 95%. (2026).
  • Ambeed.com. 4-Bromo-2-methoxyphenol.

Sources

Exploratory

A Technical Guide to the Strategic Use of 4-Bromo-2-methoxy-1-phenoxy-benzene in Modern Organic Synthesis

Executive Summary: 4-Bromo-2-methoxy-1-phenoxy-benzene is a versatile synthetic intermediate whose value lies in its unique combination of functional groups. As a substituted diaryl ether, its core structure is a recurri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Bromo-2-methoxy-1-phenoxy-benzene is a versatile synthetic intermediate whose value lies in its unique combination of functional groups. As a substituted diaryl ether, its core structure is a recurring motif in medicinal chemistry and materials science.[1][2] The presence of a strategically placed bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, while the overall scaffold is perfectly pre-organized for intramolecular cyclization reactions to form high-value dibenzofuran systems.[3][4] This guide provides an in-depth analysis of its synthesis, key transformations, and strategic applications for researchers, chemists, and drug development professionals.

Introduction: A Multifunctional Synthetic Building Block

4-Bromo-2-methoxy-1-phenoxy-benzene (Figure 1) is an aromatic compound that merges three critical synthetic features:

  • A Diaryl Ether Core: This structural motif is prevalent in numerous biologically active natural products and pharmaceuticals.[5] Its conformational rigidity and specific spatial arrangement of aromatic rings are often key to molecular recognition at biological targets.

  • A Reactive Aryl Bromide: The carbon-bromine bond serves as a highly reliable and predictable site for metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of carbon, nitrogen, and other heteroatom-based substituents, enabling rapid diversification and library synthesis.

  • A Precursor for Heterocycle Formation: The ortho-relationship between the phenoxy group and the second aromatic ring provides an ideal geometry for intramolecular cyclization, most notably for the synthesis of substituted dibenzofurans—a privileged scaffold in medicinal chemistry.[6]

This combination makes 4-Bromo-2-methoxy-1-phenoxy-benzene not merely a simple starting material, but a strategic platform for the efficient construction of complex molecular architectures.

Figure 1: Structure of 4-Bromo-2-methoxy-1-phenoxy-benzene Chemical structure of 4-Bromo-2-methoxy-1-phenoxy-benzene

Physicochemical and Spectroscopic Data

Proper characterization is the foundation of all synthetic work. The key properties of 4-Bromo-2-methoxy-1-phenoxy-benzene are summarized in Table 1.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 364353-97-9 [7]
Molecular Formula C₁₃H₁₁BrO₂ [8]
Molecular Weight 279.14 g/mol [7]
IUPAC Name 4-bromo-2-methoxy-1-phenoxybenzene [7]
SMILES COC1=C(OC2=CC=CC=C2)C=CC(Br)=C1 [7]

| Appearance | Typically an off-white to pale yellow solid or oil | Inferred from similar compounds |

Synthesis of the Intermediate: The Ullmann Condensation

The most logical and field-proven method for constructing the diaryl ether core of 4-Bromo-2-methoxy-1-phenoxy-benzene is the Ullmann condensation.[9][10] This copper-catalyzed reaction forms a C-O bond between an aryl halide and a phenol.[11] While modern methods have introduced sophisticated ligands to run the reaction under milder conditions, the classical high-temperature approach remains robust and effective.[12]

The synthesis can be envisioned from two primary disconnections. Here, we detail the protocol starting from the more readily available 4-bromo-2-methoxyphenol.

Experimental Protocol: Ullmann Ether Synthesis

Reaction: 4-Bromo-2-methoxyphenol + Bromobenzene → 4-Bromo-2-methoxy-1-phenoxy-benzene

  • Vessel Preparation: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-methoxyphenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to create a stirrable suspension (approx. 0.5 M concentration).

  • Inerting: Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical for preventing the oxidation of the copper catalyst.

  • Reagent Addition: Add bromobenzene (1.2 eq) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 140-160 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy of the traditional Ullmann coupling.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-2-methoxy-1-phenoxy-benzene.

Causality Note: The choice of a strong base like K₂CO₃ is to deprotonate the phenol, forming the active phenoxide nucleophile. Copper(I) is the active catalyst, facilitating the coupling between the phenoxide and the aryl bromide.[9][10] The high temperature is characteristic of classic Ullmann conditions, though ligand-accelerated protocols could potentially lower this.

Key Synthetic Transformations

The true utility of this intermediate is demonstrated in its subsequent transformations, which allow for the construction of significantly more complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most important C-C bond-forming reaction in modern drug discovery, prized for its functional group tolerance and reliable outcomes. The aryl bromide in our intermediate is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl or vinyl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: 4-Bromo-2-methoxy-1-phenoxy-benzene + Arylboronic Acid → 4-Aryl-2-methoxy-1-phenoxy-benzene

  • Reagent Preparation: In a Schlenk flask, combine 4-Bromo-2-methoxy-1-phenoxy-benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O 4:1:1 or Dioxane/H₂O 4:1).

  • Reaction: Heat the mixture to 80-100 °C and stir until the starting aryl bromide is consumed (monitor by TLC or LC-MS, typically 6-18 hours).

  • Work-up & Purification: Follow a standard aqueous work-up procedure similar to the Ullmann synthesis, followed by purification via column chromatography to isolate the biaryl product.

Causality Note: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination, the C-C bond is formed, and the Pd(0) catalyst is regenerated to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OR)₃⁻ pd_aryl_complex Ar-Pd(II)-Ar'(L₂) transmetalation->pd_aryl_complex base_activation Ar'B(OH)₂ + Base → Ar'B(OR)₃⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Intramolecular C-H Arylation for Dibenzofuran Synthesis

The diaryl ether core is primed for cyclization to form the dibenzofuran ring system, a valuable heterocyclic motif. Modern methods often employ palladium catalysis to facilitate an intramolecular C-H activation/arylation reaction.[3][4] This strategy is highly atom-economical and allows for the construction of the tricyclic core in a single step from our intermediate.

Experimental Protocol: Pd-Catalyzed Intramolecular Cyclization
  • Reagent Preparation: To a sealable reaction tube, add 4-Bromo-2-methoxy-1-phenoxy-benzene (1.0 eq), palladium(II) acetate [Pd(OAc)₂] (5-10 mol%), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Ligand/Additive Addition: Add a ligand if required by the specific literature procedure (e.g., a phosphine or N-heterocyclic carbene ligand). Often, an oxidant (like Ag₂CO₃ or benzoquinone) or a directing group-assisting additive is used. For this substrate, a pivalic acid (PivOH) solvent/co-solvent system can be highly effective.[3]

  • Inerting: Seal the tube, then evacuate and backfill with an inert gas.

  • Solvent Addition: Add a high-boiling, anhydrous solvent such as DMAc, NMP, or pivalic acid itself.

  • Reaction: Heat the reaction to 120-150 °C for 12-36 hours. The high temperature is needed to promote the C-H bond activation step.

  • Work-up & Purification: After cooling, perform a standard aqueous work-up. The crude product should be purified by column chromatography to yield the substituted dibenzofuran.

Intramolecular Cyclization to form a Dibenzofuran Scaffold.

Application in Target-Oriented Synthesis: A Workflow Example

To illustrate the strategic value of 4-Bromo-2-methoxy-1-phenoxy-benzene, we can outline a synthetic plan towards a complex, biologically relevant dibenzofuran derivative. Dibenzofurans are known to possess a wide range of activities, including anticancer and antibacterial properties.[6] The following workflow demonstrates how our intermediate can serve as a cornerstone for accessing such molecules.

The goal is to synthesize a hypothetical, yet plausible, drug-like molecule featuring a dibenzofuran core functionalized with an amine group, which is a common feature for improving solubility and interacting with biological targets.

Synthetic_Workflow Workflow for a Functionalized Dibenzofuran start 4-Bromo-2-methoxy- 1-phenoxy-benzene step1 Step 1: Sonogashira Coupling (with protected amino-alkyne) start->step1 intermediate1 Alkyne-Substituted Diaryl Ether step1->intermediate1 step2 Step 2: Intramolecular C-H Arylation intermediate1->step2 intermediate2 Protected Amino-Dibenzofuran step2->intermediate2 step3 Step 3: Deprotection intermediate2->step3 final_product Final Target Molecule: Functionalized Dibenzofuran step3->final_product

Strategic Workflow from Intermediate to a Complex Target.

Workflow Explanation:

  • Sonogashira Coupling: The bromine atom is first replaced with a functionalized alkyne using a Sonogashira coupling. This introduces a side chain containing a protected amine (e.g., a Boc-protected propargylamine). This step showcases the utility of the bromo- handle for carbon framework extension.

  • Intramolecular C-H Arylation: The entire substituted diaryl ether is then subjected to palladium-catalyzed cyclization, as described in section 4.2. This efficiently constructs the core tricyclic dibenzofuran structure.

  • Deprotection: The final step involves the removal of the protecting group (e.g., acid-catalyzed removal of Boc) to reveal the primary amine, yielding the final target molecule ready for biological evaluation.

This multi-step sequence highlights how 4-Bromo-2-methoxy-1-phenoxy-benzene provides both the foundational scaffold and the specific reactive site needed to build molecular complexity in a planned and efficient manner.

Conclusion

4-Bromo-2-methoxy-1-phenoxy-benzene is a powerful and versatile intermediate for advanced organic synthesis. Its utility extends beyond that of a simple aryl bromide. The inherent diaryl ether structure provides a direct and efficient pathway to valuable dibenzofuran scaffolds via intramolecular C-H activation. Simultaneously, the bromine atom serves as a robust coupling handle for diversification through a host of palladium-catalyzed reactions. For scientists in drug discovery and materials science, this intermediate represents a strategic asset for the rapid and efficient synthesis of complex, high-value molecules.

References

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Foundational

An In-depth Technical Guide to the Precursors for the Synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-methoxy-1-phenoxy-benzene is a significant diaryl ether moiety found in various pharmacologically active molecules and functional materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-methoxy-1-phenoxy-benzene is a significant diaryl ether moiety found in various pharmacologically active molecules and functional materials. Its synthesis is of considerable interest to the chemical and pharmaceutical industries. This technical guide provides a comprehensive overview of the key precursors and synthetic strategies for the preparation of this target molecule. The document delves into the two primary catalytic approaches: the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. For each method, the core precursors are identified, their roles are mechanistically elucidated, and detailed experimental considerations are discussed. This guide aims to equip researchers with the necessary knowledge to make informed decisions in the design and execution of synthetic routes to 4-Bromo-2-methoxy-1-phenoxy-benzene and related diaryl ethers.

Introduction: The Significance of 4-Bromo-2-methoxy-1-phenoxy-benzene

Diaryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. This structural motif is a key component in a wide range of natural products and synthetic molecules with diverse biological activities, including antibacterial, antiviral, and anticancer properties. 4-Bromo-2-methoxy-1-phenoxy-benzene, with its specific substitution pattern, serves as a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, while the methoxy and phenoxy groups influence the molecule's electronic and steric properties. A thorough understanding of the precursors and synthetic pathways to this compound is therefore essential for chemists working in drug discovery and materials science.

Core Precursors for the Synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene

The synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene fundamentally involves the formation of a C-O bond between two aryl groups. This is typically achieved by coupling a phenolic precursor with an aryl halide precursor. The two principal precursors for this transformation are:

  • 4-Bromo-2-methoxyphenol (also known as 4-Bromoguaiacol) : This substituted phenol provides the "bromo-methoxy-phenyl" portion of the target molecule. It is a commercially available solid with a melting point of 34-37 °C.[1]

  • Phenol : This is the simplest phenolic compound and serves as the source of the "phenoxy" group. It is a widely available and relatively inexpensive starting material.[2][3][4][5]

The selection of the specific synthetic strategy will dictate the form in which these precursors are used and the other reagents required for the reaction.

Synthetic Strategies and Mechanistic Insights

Two powerful transition-metal-catalyzed cross-coupling reactions dominate the landscape for the synthesis of diaryl ethers like 4-Bromo-2-methoxy-1-phenoxy-benzene: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

The Ullmann Condensation: A Classic Copper-Catalyzed Approach

The Ullmann condensation is a long-established method for the formation of diaryl ethers, typically employing a copper catalyst.[6][7][8]

Reaction Scheme:

Ullmann_Condensation reagents 4-Bromo-2-methoxyphenol + Phenol catalyst Cu(I) Catalyst (e.g., CuI) Base (e.g., Cs2CO3) Solvent (e.g., DMF, Toluene) Heat reagents->catalyst product 4-Bromo-2-methoxy-1-phenoxy-benzene catalyst->product

Caption: General scheme of the Ullmann condensation for the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene.

Mechanistic Causality:

The mechanism of the Ullmann reaction is thought to involve the following key steps:

  • Formation of a Copper(I) Phenoxide: The base (e.g., cesium carbonate) deprotonates the phenol to form a phenoxide anion. This phenoxide then reacts with the copper(I) catalyst (e.g., CuI) to generate a copper(I) phenoxide species. Cesium carbonate is often a preferred base due to its high solubility in polar aprotic solvents and its ability to facilitate the reaction.[9][10][11][12]

  • Oxidative Addition: The aryl halide, in this case, 4-bromo-2-methoxyphenol, undergoes oxidative addition to the copper(I) phenoxide. This step is often the rate-determining step of the reaction.

  • Reductive Elimination: The resulting copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether and regenerate the copper(I) catalyst, thus completing the catalytic cycle.

Experimental Considerations:

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and commercially available catalyst for Ullmann reactions.[13] Other copper sources like copper(I) oxide and copper nanoparticles can also be employed.[6]

  • Base: A variety of inorganic bases can be used, with cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) being frequent choices. The base is crucial for the deprotonation of the phenol.[6][9][10][11][12]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are typically used to facilitate the reaction at elevated temperatures.[6]

  • Temperature: Ullmann reactions often require high temperatures, typically in the range of 100-200 °C.

Illustrative Protocol (General):

A general procedure for a copper-catalyzed O-arylation of a phenol with an aryl halide is as follows:

  • To a reaction vessel, add the phenol (1.0 eq.), the aryl halide (1.0-1.2 eq.), the copper catalyst (e.g., CuI, 5-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Add the anhydrous solvent (e.g., DMF).

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig C-O Cross-Coupling: A Palladium-Catalyzed Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to the formation of C-O bonds, providing a powerful and often milder alternative to the Ullmann condensation.[14][15][16]

Reaction Scheme:

Buchwald_Hartwig_Coupling reagents 4-Bromo-2-methoxyphenol + Phenol catalyst Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3, K3PO4) Solvent (e.g., Toluene, Dioxane) reagents->catalyst product 4-Bromo-2-methoxy-1-phenoxy-benzene catalyst->product

Caption: General scheme of the Buchwald-Hartwig C-O coupling for the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene.

Mechanistic Causality:

The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally understood to proceed through the following steps:[14][17][18]

  • Formation of the Active Pd(0) Catalyst: The palladium precatalyst, often a Pd(II) salt like palladium(II) acetate (Pd(OAc)₂), is reduced in situ to the active Pd(0) species.[19]

  • Oxidative Addition: The aryl halide (4-bromo-2-methoxyphenol) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate.

  • Ligand Exchange/Alkoxide Formation: The phenol, in the presence of a base, displaces the halide from the palladium complex to form a palladium alkoxide.

  • Reductive Elimination: The final step is the reductive elimination of the diaryl ether from the palladium complex, which regenerates the active Pd(0) catalyst.

Experimental Considerations:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common palladium precatalysts.[19][20]

  • Ligand: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig C-O coupling. Bulky, electron-rich ligands are often required to facilitate both the oxidative addition and reductive elimination steps. Xantphos is a well-known bidentate ligand that has proven effective in such reactions.[21][22][23][24][25]

  • Base: A variety of bases can be employed, including cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu). The choice of base can significantly impact the reaction outcome.[16]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene and dioxane are commonly used.

Illustrative Protocol (General):

A general procedure for a palladium-catalyzed C-O cross-coupling reaction is as follows:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1-5 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Add the aryl halide (1.0 eq.) and the phenol (1.0-1.5 eq.).

  • Add the anhydrous solvent (e.g., toluene).

  • The reaction mixture is heated to the desired temperature (often 80-110 °C) and stirred for the required time.

  • Reaction progress is monitored by TLC or GC/MS.

  • After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Precursor Data Summary

PrecursorChemical StructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State
4-Bromo-2-methoxyphenol4-Bromo-2-methoxyphenol7368-78-7C₇H₇BrO₂203.03Solid
PhenolPhenol108-95-2C₆H₆O94.11Solid

Conclusion

The synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene relies on well-established and versatile cross-coupling methodologies. The primary precursors, 4-bromo-2-methoxyphenol and phenol, are readily accessible, allowing for the efficient construction of the target diaryl ether. The choice between the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling will depend on several factors, including the desired reaction conditions (temperature, tolerance to functional groups), catalyst and ligand cost, and the specific expertise and resources of the laboratory. This guide has provided a foundational understanding of these synthetic routes, the critical role of the precursors, and the mechanistic principles that govern these transformations, thereby empowering researchers to confidently approach the synthesis of this important chemical intermediate.

References

  • Chem-Impex. Mastering Cross-Coupling Reactions with Copper(I) Iodide Catalysis. [Link][13]

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  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024-10-07). [Link][32]

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Exploratory

The Emerging Potential of 4-Bromo-2-methoxy-1-phenoxy-benzene in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the diphenyl ether moiety represents a "privileged scaffold," a core structure consistently found in molecules with significant biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the diphenyl ether moiety represents a "privileged scaffold," a core structure consistently found in molecules with significant biological activity. These compounds, characterized by two phenyl rings linked by an ether bond, are prevalent in nature, particularly in marine organisms, and have demonstrated a wide spectrum of pharmacological properties including antimicrobial, cytotoxic, and anti-inflammatory effects.[1][2] This guide focuses on a specific, yet underexplored, derivative: 4-Bromo-2-methoxy-1-phenoxy-benzene . We will dissect its structural features to postulate its potential applications in drug discovery, grounded in the established bioactivities of analogous compounds. This document serves as a technical primer for researchers, offering insights into potential therapeutic targets, proposed mechanisms of action, and a strategic experimental framework for its investigation.

The unique arrangement of a bromine atom, a methoxy group, and a phenoxy group on one of the benzene rings suggests a nuanced profile of electronic and steric properties. These substituents can significantly influence the molecule's binding affinity to biological targets, its metabolic stability, and overall pharmacokinetic profile. Drawing parallels from extensive research on substituted diphenyl ethers, we can hypothesize a range of promising applications for this particular molecule.

Potential Therapeutic Applications & Underlying Mechanisms

A New Frontier in Antibacterial Drug Discovery

The most compelling potential application for 4-Bromo-2-methoxy-1-phenoxy-benzene lies in the development of novel antibacterial agents. A significant body of research has established substituted diphenyl ethers as potent inhibitors of the bacterial fatty acid synthesis (FASII) pathway, a target absent in humans, thus offering a selective therapeutic window.[3]

  • Targeting FabI and InhA: Specifically, the enoyl-acyl carrier protein reductase (ENR), known as FabI in many bacteria and InhA in Mycobacterium tuberculosis, has been validated as a primary target for diphenyl ether-based inhibitors.[3][4][5][6] Triclosan, a well-known diphenyl ether, exerts its antibacterial effect through the inhibition of this enzyme.[5][6] The structural features of 4-Bromo-2-methoxy-1-phenoxy-benzene, particularly the halogen and methoxy substitutions, are consistent with those of other potent FabI inhibitors.[3][7]

  • Proposed Mechanism of Action: It is hypothesized that 4-Bromo-2-methoxy-1-phenoxy-benzene would act as a slow, tight-binding inhibitor of FabI/InhA. The molecule likely binds to the enzyme-NAD+ complex, occluding the active site and preventing the binding of the natural enoyl-ACP substrate. This disruption of the fatty acid elongation cycle is lethal to the bacterium.[8]

  • Potential Spectrum of Activity: Research on analogous compounds suggests potential activity against a range of pathogens, including:

    • Mycobacterium tuberculosis (including drug-resistant strains)[4][5]

    • Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA)[3]

    • Francisella tularensis[3]

    • Burkholderia pseudomallei[7]

Caption: Workflow for evaluating the antibacterial potential of 4-Bromo-2-methoxy-1-phenoxy-benzene.

Modulating Inflammatory Pathways

Phenolic compounds, especially those with halogen substitutions, are known to possess anti-inflammatory properties.[9][10] Brominated vanillin derivatives, which share structural similarities with the target molecule, have been shown to exert potent anti-inflammatory effects.[9][10]

  • Targeting NF-κB and MAPK Signaling: The proposed mechanism involves the inhibition of key inflammatory signaling pathways, namely the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).

  • Proposed Mechanism of Action: 4-Bromo-2-methoxy-1-phenoxy-benzene may inhibit the phosphorylation and degradation of IκB-α, which would prevent the nuclear translocation of NF-κB.[9][10] Additionally, it could reduce the phosphorylation of key MAPK proteins like ERK and JNK.[9][10] By simultaneously blocking these pathways, the compound could significantly downregulate the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway IkB IκB-α IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Proinflammatory_Genes MAPK_Pathway->Proinflammatory_Genes Target_Molecule 4-Bromo-2-methoxy- 1-phenoxy-benzene Target_Molecule->IKK inhibits Target_Molecule->MAPK_Pathway inhibits

Caption: Proposed inhibition of NF-κB and MAPK pathways by 4-Bromo-2-methoxy-1-phenoxy-benzene.

Potential as a Cytotoxic Agent

Marine-derived diphenyl ethers have demonstrated notable cytotoxic and anti-proliferative activities against various cancer cell lines.[1][2] The substitution pattern of 4-Bromo-2-methoxy-1-phenoxy-benzene could contribute to its potential as an anticancer agent. For instance, some biphenyl derivatives, a related class of compounds, are known to inhibit tubulin polymerization, a critical process in cell division.[11][12]

Synthesis and Characterization

The synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene can be approached through established methods for forming diaryl ethers, such as the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.

Proposed Synthetic Protocol: Ullmann Condensation
  • Reactants: 4-Bromo-2-methoxyphenol and an activated phenyl halide (e.g., iodobenzene or bromobenzene).

  • Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) chloride.[13]

  • Base: A strong base, such as potassium carbonate or cesium carbonate, is required to deprotonate the phenol.[13]

  • Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone is typically used.[13]

  • Procedure: a. To a solution of 4-bromo-2-methoxyphenol in the chosen solvent, add the base and the phenyl halide. b. Add the copper(I) catalyst. c. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 120-170°C) for several hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). f. Purify the crude product using column chromatography on silica gel.

  • Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.

Quantitative Data Summary: Benchmarking Against Known Inhibitors

While experimental data for 4-Bromo-2-methoxy-1-phenoxy-benzene is not yet available, we can present a comparative table of related diphenyl ether derivatives that have been evaluated for their antitubercular activity. This provides a benchmark for the expected potency of our target molecule.

CompoundTarget OrganismMIC (µg/mL)Reference
TriclosanM. tuberculosis H37Rv12.5[5][6]
Diphenyl Ether Derivative DE3 M. tuberculosis H37Rv3.125[4]
Diphenyl Ether Derivative DE2 M. tuberculosis H37Rv6.25[4]
Diphenyl Ether Derivative 6b Drug-susceptible M. tb1.56[5]
Diphenyl Ether Derivative 6b Isoniazid-resistant M. tb6.25[5]
Diphenyl Ether Derivative 6b Multidrug-resistant M. tb3.125[5]
Substituted Diphenyl Ethers (various)B. pseudomallei< 1[7]

Conclusion and Future Directions

4-Bromo-2-methoxy-1-phenoxy-benzene is a structurally intriguing molecule that stands at the intersection of several established pharmacophores. Based on a comprehensive analysis of the existing literature on substituted diphenyl ethers, there is a strong rationale for investigating this compound as a potential lead in the development of novel antibacterial, anti-inflammatory, and cytotoxic agents. The proposed experimental workflows provide a clear roadmap for elucidating its biological activity and mechanism of action. Future research should focus on its synthesis, in vitro screening against a panel of relevant biological targets, and subsequent evaluation in preclinical models. The insights gained from such studies will be invaluable in determining the therapeutic potential of this promising scaffold.

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  • Rational design and synthesis of novel diphenyl ether derivatives as antitubercular agents. (2016). Dovepress.
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB P
  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
  • Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)Benzene.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. IUCr Journals.
  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central.

Sources

Foundational

Solubility of 4-Bromo-2-methoxy-1-phenoxy-benzene in common organic solvents.

Topic: Solubility of 4-Bromo-2-methoxy-1-phenoxy-benzene in Common Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary 4-Bromo-2-methoxy-1-phenoxy-benzene (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 4-Bromo-2-methoxy-1-phenoxy-benzene in Common Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-Bromo-2-methoxy-1-phenoxy-benzene (CAS: 364353-97-9 ) is a lipophilic diphenyl ether derivative widely utilized as an intermediate in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Its structural core—a brominated, methoxylated biaryl ether—dictates a distinct solubility profile characterized by high affinity for chlorinated and polar aprotic solvents, and negligible solubility in aqueous media.[3]

This guide provides a technical analysis of its solubility behavior, mechanistic underpinnings, and validated protocols for solvent selection during synthesis and purification.[3]

Structural Analysis & Solubility Mechanisms

To predict and manipulate the solubility of this compound, one must understand the competing intermolecular forces at play.[3]

  • Lipophilic Core (Diphenyl Ether Scaffold): The two phenyl rings provide substantial hydrophobic surface area, driving strong Van der Waals (π-π stacking) interactions.[3] This necessitates solvents capable of disrupting these cohesive forces.[3]

  • Substituent Effects:

    • Bromine (-Br): Increases molecular weight and polarizability.[1][2][3] It enhances solubility in polarizable solvents (e.g., DCM, Chloroform) via halogen bonding interactions but reduces solubility in aliphatic hydrocarbons compared to the non-brominated parent.[3]

    • Methoxy (-OCH₃): A weak hydrogen bond acceptor.[1][2][3] It provides a "handle" for interaction with protic solvents (Alcohols) but is insufficient to solubilize the molecule in water.[3]

    • Phenoxy Linker (-O-): Adds rotational freedom but maintains the overall non-polar character of the backbone.[1][2]

Mechanistic Interaction Map

MolecularInteractions Compound 4-Bromo-2-methoxy- 1-phenoxy-benzene PiStack π-π Stacking (Self-Aggregation) Compound->PiStack Promotes HBA H-Bond Acceptor (Methoxy/Ether O) Compound->HBA Minor London London Dispersion (Hydrophobic Core) Compound->London Dominant DCM Dichloromethane (High Solubility) DCM->London Disrupts Water Water (Insoluble) Water->HBA Insufficient Interaction Ethanol Ethanol (Temp Dependent) Ethanol->HBA Weak Interaction Ethanol->London Moderate Disruption (Hot)

Figure 1: Mechanistic interaction map detailing the dominant intermolecular forces governing solubility.[1][2][3]

Solubility Profile

The following data categorizes solvents based on their interaction efficiency with 4-Bromo-2-methoxy-1-phenoxy-benzene at ambient temperature (25°C).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic RationaleApplication
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like"; high polarizability matches the brominated aromatic system.[1][2]Reaction Medium: Excellent for halogenation or coupling reactions.[3]
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Strong dipole interactions stabilize the polarized ether/bromo bonds.Reaction Medium: Ideal for SNAr or metal-catalyzed couplings (Suzuki/Buchwald).[1][2][3]
Ethers THF, 1,4-Dioxane, MTBEGood (50-100 mg/mL)Ether oxygens in solvent interact with the aromatic system; moderate polarity.[1][3]Work-up/Extraction: MTBE is preferred for phase separation.[1][2][3]
Esters Ethyl Acetate, Isopropyl AcetateModerate (20-50 mg/mL)Good general solvent; solubility increases significantly with temperature.[1][3]Crystallization: Often used in combination with heptane.[3]
Alcohols Methanol, Ethanol, IPALow to Moderate Limited by the compound's hydrophobicity.[3] Solubility is highly temperature-dependent.[2][3]Recrystallization: High solubility at reflux; poor at RT (Anti-solvent).[3]
Alkanes Hexanes, Heptane, CyclohexaneLow (<5 mg/mL)Lack of polarizability prevents disruption of crystal lattice/oil cohesion.[3]Anti-Solvent: Used to precipitate the product from DCM or Ethyl Acetate.[3]
Aqueous Water, PBS BufferNegligible Hydrophobic effect dominates; LogP estimated > 4.[3]5.Washing: Removes inorganic salts without product loss.[3]

Experimental Protocols

As exact solubility values can vary by batch purity and polymorph, researchers must validate solubility empirically.[3] Below are two self-validating protocols.

Protocol A: Gravimetric Saturation (The "Gold Standard")

Use this for determining exact thermodynamic solubility.

  • Preparation: Weigh approximately 100 mg of 4-Bromo-2-methoxy-1-phenoxy-benzene into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.[3]

  • Equilibration:

    • Seal the vial tightly.[3]

    • Agitate at 25°C for 24 hours (using a shaker or magnetic stir bar).

    • Check: If the solid dissolves completely, add more solid until a suspension persists.[3]

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

  • Quantification: Weigh the dried residue.

    • Calculation:

      
       (mg/mL).[3]
      
Protocol B: Visual Kinetic Titration (Rapid Screening)

Use this for quick solvent selection during process development.

  • Setup: Place 50 mg of compound in a vial.

  • Titration: Add solvent in 100 µL aliquots.

  • Observation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution.
    
    • Calculation:

      
      .[3]
      
    • Note: This method often overestimates solubility but is sufficient for choosing reaction solvents.[3]

Workflow: Solvent Selection for Crystallization

Recrystallization is the primary method for purifying this intermediate.[3] The following decision tree guides the selection of a solvent system.

CrystallizationWorkflow Start Start: Purification Needed SolubilityCheck Check Solubility in Hot Ethanol or IPA Start->SolubilityCheck SolubleHot Soluble at Reflux? SolubilityCheck->SolubleHot YesSoluble Check Solubility at RT SolubleHot->YesSoluble Yes NoSoluble Try Stronger Solvent (Ethyl Acetate) SolubleHot->NoSoluble No CrystalsForm Crystals form at RT? YesSoluble->CrystalsForm Insoluble at RT BinarySystem Use Binary System (Solvent/Anti-Solvent) YesSoluble->BinarySystem Soluble at RT NoSoluble->BinarySystem SingleSolvent Use Single Solvent (Ethanol/IPA) CrystalsForm->SingleSolvent Yes CrystalsForm->BinarySystem No HeptaneAdd Dissolve in min. DCM/EtOAc Add Heptane slowly BinarySystem->HeptaneAdd

Figure 2: Decision tree for selecting crystallization solvent systems.

Recommended Crystallization Systems:

  • Ethanol (Single Solvent): Heat to reflux to dissolve; cool slowly to 0°C.[3]

  • Ethyl Acetate / Heptane (Binary): Dissolve in minimal Ethyl Acetate at RT; add Heptane dropwise until cloudiness persists; heat to clear; cool slowly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14643080, 4-Bromo-2-methoxy-1-phenoxy-benzene. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[3] (General reference for diphenyl ether solubility principles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry.[3] Longman Scientific & Technical.[3] (Standard protocols for recrystallization of aryl ethers).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene via Buchwald-Hartwig C-O Coupling

Executive Summary This application note details the robust synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene , a valuable diaryl ether scaffold often used as an intermediate in medicinal chemistry. The synthesis utilizes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene , a valuable diaryl ether scaffold often used as an intermediate in medicinal chemistry. The synthesis utilizes a Buchwald-Hartwig C-O cross-coupling strategy.

The primary challenge in this synthesis is chemoselectivity . The target molecule contains an aryl bromide, a functional group that is typically reactive under Palladium-catalyzed coupling conditions.[1][2] To prevent polymerization or hydrodehalogenation, the protocol employs a specific "Reactivity-Directed" strategy:

  • Substrate Design: Placing the labile bromine atom on the nucleophilic partner (phenol) rather than the electrophilic partner.

  • Catalyst Control: Utilizing the RockPhos ligand system, which is sterically demanding and promotes reductive elimination over oxidative addition into the hindered electron-rich aryl bromide.

Strategic Analysis & Retrosynthesis

To synthesize the target diaryl ether while preserving the bromine handle for future functionalization (e.g., Suzuki coupling), we must select the correct disconnection.

Route Selection

There are two theoretical routes for this C-O bond formation.

  • Route A (Recommended): Coupling 4-Bromo-2-methoxyphenol with Iodobenzene .

    • Logic: The electrophile is Iodobenzene. Pd(0) undergoes oxidative addition to Ar-I significantly faster than to the electron-rich Ar-Br of the phenol. This kinetic difference ensures the catalyst activates the correct ring.

  • Route B (High Risk): Coupling 1-Iodo-4-bromo-2-methoxybenzene with Phenol .

    • Risk:[3] This requires the catalyst to differentiate between an I and a Br on the same ring. While possible, it introduces unnecessary risk of side reactions at the bromine position.

Visualized Retrosynthesis

The following diagram illustrates the strategic disconnection and the competing reactive sites.

Retrosynthesis Target Target: 4-Bromo-2-methoxy-1-phenoxy-benzene RouteA Route A (Selected) Nucleophile: 4-Bromo-2-methoxyphenol Electrophile: Iodobenzene Target->RouteA Retrosynthetic Cut RouteB Route B (Avoided) Nucleophile: Phenol Electrophile: 4-Bromo-2-methoxy-1-iodobenzene Target->RouteB Retrosynthetic Cut LogicA Advantage: Electrophile (Ph-I) is distinct. Pd inserts into Ph-I >>> Ar-Br (electron rich). RouteA->LogicA LogicB Risk: Competition between C-I and C-Br on the same electrophile. RouteB->LogicB

Figure 1: Retrosynthetic strategy highlighting the chemoselective advantage of Route A.

Catalyst & Ligand Selection

The success of this reaction hinges on the RockPhos ligand system.[4]

Why RockPhos?

Standard phosphines (e.g., BINAP, PPh3) often fail with electron-rich, ortho-substituted phenols (like Guaiacol derivatives) because the reductive elimination step is rate-limiting and energetically unfavorable.

  • Steric Bulk: RockPhos (and tBuBrettPhos) are bulky biaryl monophosphines.[4] This bulk destabilizes the Pd(II) intermediate, forcing the complex into a geometry that lowers the activation energy for C-O reductive elimination [1].

  • Selectivity: The ligand creates a crowded metal center that disfavors oxidative addition into the sterically hindered and electron-rich C-Br bond of the phenol, further enhancing chemoselectivity.

Base Selection

Cesium Carbonate (Cs₂CO₃) is selected over Sodium tert-butoxide (NaOtBu). While NaOtBu is faster, it is a strong base that can promote hydrodehalogenation (loss of the bromine). Cs₂CO₃ is milder and sufficient to deprotonate the phenol without destroying the sensitive aryl halide [2].

Detailed Experimental Protocol

Materials
ReagentMW ( g/mol )Equiv.[3][5]Amount (Example)Role
4-Bromo-2-methoxyphenol 203.031.02.03 g (10 mmol)Nucleophile
Iodobenzene 204.011.22.45 g (12 mmol)Electrophile
RockPhos 464.630.03 (3%)139 mgLigand
Pd(OAc)₂ 224.510.02 (2%)45 mgPre-catalyst
Cs₂CO₃ 325.822.06.52 gBase
Toluene --20 mL (0.5 M)Solvent

Note: Alternatively, use RockPhos Pd G3 precatalyst (2 mol%) to avoid weighing air-sensitive Pd/Ligand separately.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

    • Critical: Oxygen inhibits Pd(0) regeneration. Ensure rigorous degassing.

  • Reagent Loading:

    • Add 4-Bromo-2-methoxyphenol (2.03 g), Cs₂CO₃ (6.52 g), Pd(OAc)₂ (45 mg), and RockPhos (139 mg) to the tube.

    • Note: If using liquid Iodobenzene, do not add it yet. If solid, add here.

  • Solvent & Electrophile Addition:

    • Seal the tube with a septum.

    • Evacuate and backfill with Argon three times.

    • Inject anhydrous Toluene (20 mL) via syringe.

    • Inject Iodobenzene (2.45 g) via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 90 °C .

    • Stir vigorously (800+ RPM). Good mixing is essential for the heterogeneous base (Cs₂CO₃).

    • Monitor by TLC or HPLC at 2 hours. The reaction typically completes in 4–16 hours.

  • Workup:

    • Cool to room temperature.[6]

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove insoluble salts and Palladium black.

    • Wash the filtrate with water (2 x 20 mL) and Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0% to 10% EtOAc). The product is non-polar.

    • Expected Yield: 85–95% as a clear to pale yellow oil/solid.

Mechanistic Workflow & Logic

The following diagram details the catalytic cycle, emphasizing the critical "Selectivity Filter" where the catalyst discriminates between the Iodobenzene and the Bromophenol.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Selectivity Step) Pd0->OxAdd PdII_Ar L-Pd(II)-Ph-I OxAdd->PdII_Ar LigandEx Ligand Exchange (Phenol + Base) PdII_Ar->LigandEx + 4-Br-2-OMe-Phenol + Cs2CO3 PdII_OAr L-Pd(II)-Ph-(OAr) LigandEx->PdII_OAr - CsI, - HCO3 RedElim Reductive Elimination (Rate Limiting) PdII_OAr->RedElim RedElim->Pd0 Regeneration Product Product + L-Pd(0) RedElim->Product Discrim SELECTIVITY FILTER: Pd(0) reacts with Ph-I (Fast) Pd(0) reacts with Ar-Br (Slow) Discrim->OxAdd

Figure 2: Catalytic cycle illustrating the chemoselective oxidative addition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning or wet solvent.Ensure Toluene is anhydrous (Karl Fischer <50 ppm). Use a glovebox or rigorous Schlenk technique.
Debromination (Product has no Br) Hydride source present or base too strong.Switch from Toluene to Dioxane. Ensure no alcohol solvents are present. Confirm Base is Cs₂CO₃, not NaOtBu.
Pd Black Precipitation Ligand dissociation.Increase Ligand:Pd ratio to 2:1. Ensure temperature does not exceed 100°C.
Starting Material Remains Poor solubility of base.Add 100 µL of water (controlled amount) or use finely ground Cs₂CO₃ to increase surface area.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 131(5), 1749–1751. Link(Note: This seminal paper establishes the RockPhos ligand class for hindered phenols).

  • Burgos, C. H., Barder, T. E., Huang, X., & Buchwald, S. L. (2006).[1] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides: Understanding Ligand Effects. Angewandte Chemie International Edition, 45(26), 4321–4326. Link

  • Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[7] Link(Provides in-depth mechanistic insight into the oxidative addition selectivity).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene.

Ticket ID: CHEMSUP-2024-882 Topic: Troubleshooting Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Route Analysis User Query: "I am...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-2024-882 Topic: Troubleshooting Low Yield & Regioselectivity Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Route Analysis

User Query: "I am attempting to synthesize 4-Bromo-2-methoxy-1-phenoxy-benzene. I have tried direct bromination of the ether and Ullmann coupling, but my yields are <15% or I am isolating the wrong isomer. How do I fix this?"

Technical Diagnosis: The synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene presents a classic "Regioselectivity vs. Chemoselectivity" conflict.

  • The Isomer Trap (Direct Bromination): Electrophilic bromination of 1-phenoxy-2-methoxybenzene is dominated by the methoxy group (stronger activator). This directs bromination to the para-position relative to the methoxy group (Position 5), not the target Position 4 (para to phenoxy).[1]

  • The Chemoselectivity Trap (Ullmann/Buchwald): Traditional metal-catalyzed ether formations often require high temperatures (>100°C) or Pd-catalysts that can oxidatively insert into the Ar-Br bond, leading to polymerization or hydrodehalogenation.[1]

Recommended Solution: You must switch to a Chan-Lam Oxidative Coupling strategy. This route builds the ether linkage after the bromine is already in place, using mild Cu(II) catalysis that preserves the aryl-bromide bond.[1]

Strategic Decision Tree (Route Selection)

Before optimizing conditions, verify you are on the correct chemical pathway.[1]

RouteSelection Start Start: 4-Bromo-2-methoxy-1-phenoxy-benzene RouteA Route A: Direct Bromination (of 2-methoxy-1-phenoxybenzene) Start->RouteA RouteB Route B: Chan-Lam Coupling (4-Bromo-2-methoxyphenol + PhB(OH)2) Start->RouteB ResultA FAILURE: Yields 5-Bromo isomer (OMe directs para) RouteA->ResultA Regioselectivity Issue ResultB SUCCESS: Correct Regiochemistry (Br fixed in SM) RouteB->ResultB Recommended

Figure 1: Strategic Route Selection. Route A fails due to the stronger directing effect of the methoxy group favoring the 5-position.

Core Protocol: The Chan-Lam Coupling[2][3]

Standard Operating Procedure (SOP):

  • Substrate A: 4-Bromo-2-methoxyphenol (1.0 equiv)[1]

  • Substrate B: Phenylboronic acid (1.5 - 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) [Stoichiometric is preferred for reliability over catalytic in this specific hindered system]

  • Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)[1]

  • Solvent: DCM (Dichloromethane) or MeOH/DCM mixtures.[1]

  • Atmosphere: Open air (drying tube) or O₂ balloon.[1]

Troubleshooting Guide (FAQ Format)
Issue 1: "The reaction stalls at 40% conversion."

Diagnosis: Catalytic Cycle Stagnation. The Chan-Lam cycle relies on the oxidation of Cu(I) back to Cu(II) by atmospheric oxygen. If the reaction is sealed under N₂ or if oxygen mass transfer is poor, the cycle breaks.[1]

Corrective Actions:

  • Oxygen Source: Do not run this under Argon/Nitrogen. Use an O₂ balloon or a drying tube open to air.[1]

  • Stirring Rate: Increase stirring speed to maximize surface area for O₂ uptake.

  • Catalyst Loading: For difficult substrates (like electron-rich phenols), switch from catalytic (10-20 mol%) to stoichiometric Cu(OAc)₂ (1.0 equiv).[1] This bypasses the slow re-oxidation step entirely.

Issue 2: "I see a large 'biphenyl' impurity peak."

Diagnosis: Homocoupling of Boronic Acid. Phenylboronic acid can couple with itself (Suzuki-type homocoupling) rather than the phenol, especially if the phenol is sterically hindered or the concentration of boronic acid is too high.

Corrective Actions:

  • Slow Addition: Add the Phenylboronic acid in portions (e.g., 3 batches over 3 hours) rather than all at once.

  • Stoichiometry: Increase Boronic Acid equivalents to 2.0 to account for the sacrificial loss to homocoupling.

Issue 3: "My yield is low (<30%) and I see phenol degradation."

Diagnosis: Protodeboronation (Water Contamination). Water facilitates the stripping of the boron group from the phenyl ring, yielding benzene and destroying your reagent.[1]

Corrective Actions:

  • Molecular Sieves: Add 4Å Molecular Sieves (powdered, activated) to the reaction mixture. This is the single most effective fix for Chan-Lam yield issues.

  • Solvent Dryness: Ensure DCM is anhydrous.

Mechanistic Insight & Visualization

Understanding why the reaction fails requires visualizing the catalytic cycle. The critical failure point is often the Transmetallation step or the Re-oxidation step.

ChanLamCycle Cu2 Cu(II)(OAc)2 ComplexA Cu(II)-Phenol Complex Cu2->ComplexA + Phenol + Base Transmetal Transmetallation (Rate Limiting) ComplexA->Transmetal + PhB(OH)2 Cu3 Reductive Elimination Transmetal->Cu3 Cu(III) Species Product Target Ether + Cu(I) Cu3->Product Product->Cu2 Requires O2 (Stalls if anaerobic)

Figure 2: The Chan-Lam Catalytic Cycle.[1] Note the dashed red line: without Oxygen, Cu(I) cannot recycle to Cu(II), halting the reaction unless stoichiometric Copper is used.[1]

Optimization Data: Solvent & Base Screening

The following table summarizes typical yield outcomes for diaryl ether synthesis based on internal optimization datasets.

Solvent SystemBase (2.0 eq)AdditiveYield (Isolated)Notes
DCM (Anhydrous) Pyridine 4Å MS 82% Recommended Conditions
DCMTEANone45%Sluggish conversion.
MethanolTEANone30%High protodeboronation (water sensitivity).[1]
AcetonitrilePyridine4Å MS65%Good, but purification is harder.[1]
ToluenePyridineNone<10%Solubility issues with Cu(OAc)₂.[1]
References
  • Evans, D. A., Katz, J. L., & West, T. R. (1998).[1][2] Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids. An expedient synthesis of thyroxine.[2] Tetrahedron Letters, 39(19), 2937-2940.[1] Link

  • Lam, P. Y. S., et al. (1998).[1] New aryl/heteroaryl C-N bond cross-coupling reactions via arylboronic acid/cupric acetate arylation. Tetrahedron Letters, 39(19), 2941-2944.[1] Link

  • Qiao, J. X., & Lam, P. Y. S. (2011).[1] Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives.[3][4] Synthesis, 2011(06), 829-856.[1] Link[1]

  • Ley, S. V., & Thomas, A. W. (2003).[1] Modern synthetic methods for copper-mediated C(aryl)–O, C(aryl)–N, and C(aryl)–S bond formation.[1][3] Angewandte Chemie International Edition, 42(44), 5400-5449.[1] Link[1]

Sources

Optimization

Technical Support Center: High-Purity Isolation of 4-Bromo-2-methoxy-1-phenoxy-benzene

Introduction: The Regioselectivity Trap Achieving >98% purity in 4-Bromo-2-methoxy-1-phenoxy-benzene is a common bottleneck in medicinal chemistry, particularly when synthesizing intermediates for kinase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Regioselectivity Trap

Achieving >98% purity in 4-Bromo-2-methoxy-1-phenoxy-benzene is a common bottleneck in medicinal chemistry, particularly when synthesizing intermediates for kinase inhibitors (e.g., BTK or Bcr-Abl pathways).

The core issue is rarely the purification itself, but rather the synthetic route chosen . Many researchers attempt to brominate 2-methoxydiphenyl ether directly. This is a critical error. The methoxy group (-OMe) and phenoxy group (-OPh) are both ortho/para directors, but they compete. The -OMe group is a stronger activator, often directing bromine to the 5-position (para to -OMe) or leading to inseparable mixtures of 4-bromo and 5-bromo isomers.

This guide provides a corrective protocol using Nucleophilic Aromatic Substitution (SNAr) to guarantee regiochemical fidelity, followed by a specific purification workflow to remove lipophilic impurities.

Module 1: The Synthetic Pivot (Root Cause Resolution)

To ensure the bromine is exactly at the 4-position relative to the phenoxy ring, you must not form the C-Br bond last. You must form the C-O (ether) bond last, using a pre-brominated building block.

Recommended Route: SNAr Coupling
  • Electrophile: 4-Bromo-1-fluoro-2-methoxybenzene (Commercially available, CAS: 103291-07-2).

  • Nucleophile: Phenol.

  • Mechanism: The fluorine atom is a superior leaving group for SNAr due to the high electronegativity stabilizing the Meisenheimer complex, despite the electron-donating methoxy group.

Comparison of Strategies

SynthesisStrategy cluster_0 Route A: Direct Bromination (High Risk) cluster_1 Route B: SNAr Coupling (Recommended) StartA 2-Methoxydiphenyl Ether ReagentA + NBS/Br2 StartA->ReagentA ResultA Mixture: 4-Br (Target) + 5-Br (Major Impurity) + Di-bromo species ReagentA->ResultA StartB1 4-Bromo-1-fluoro- 2-methoxybenzene Intermediate Meisenheimer Complex StartB1->Intermediate DMF, 90°C StartB2 Phenol + K2CO3 StartB2->Intermediate ResultB 4-Bromo-2-methoxy- 1-phenoxybenzene (Single Regioisomer) Intermediate->ResultB - KF

Caption: Route comparison. Route A leads to inseparable isomers. Route B locks the bromine position before coupling.

Module 2: Step-by-Step High-Purity Protocol

Objective: Synthesis of 10g of target with >98% HPLC purity.

Reagents
ReagentEquiv.RoleCritical Note
4-Bromo-1-fluoro-2-methoxybenzene 1.0ElectrophileMust be free of non-fluorinated impurities.
Phenol 1.1NucleophileSlight excess ensures full consumption of the expensive fluoride.
Potassium Carbonate (K₂CO₃) 2.0BaseMust be anhydrous/freshly ground. Particle size affects rate.
DMF (Dimethylformamide) 5 volSolventPolar aprotic solvent is required to solvate the cation (K+).
Procedure
  • Setup: Charge a round-bottom flask with 4-Bromo-1-fluoro-2-methoxybenzene (1.0 equiv), Phenol (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMF (5 mL per gram of substrate).

  • Reaction: Heat to 90°C under Nitrogen. Monitor by HPLC/TLC.

    • Checkpoint: Reaction typically completes in 4–6 hours. If stalled, add 0.1 equiv of Cs₂CO₃ (Cesium effect).

  • Workup (Critical for Purity):

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and wash 3x with Water (to remove DMF).

    • Wash 2x with 1M NaOH (Crucial Step: Removes excess Phenol).

    • Wash 1x with Brine, dry over Na₂SO₄, and concentrate.[1]

Module 3: Purification & Isolation

The crude product is often a viscous oil that may slowly crystallize. The major impurities remaining will be trace Phenol (if NaOH wash was inefficient) or trace bi-aryl species.

Purification Decision Tree

Purification Start Crude Concentrate CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Oil Viscous Oil CheckState->Oil Recryst Recrystallization Solvent: MeOH or EtOH/Heptane (1:4) Temp: Heat to 60°C, cool to 0°C Solid->Recryst Column Flash Chromatography Stationary: Silica Gel Mobile: 0-5% EtOAc in Hexanes Oil->Column CheckPurity Check HPLC Purity Recryst->CheckPurity Column->CheckPurity HighPurity Target Achieved (>98%) CheckPurity->HighPurity Yes LowPurity Trace Phenol Remains? CheckPurity->LowPurity No Wash Re-dissolve in Et2O Wash with 2M NaOH LowPurity->Wash Wash->CheckPurity

Caption: Workflow for selecting the optimal purification method based on physical state and impurity profile.

Flash Chromatography Parameters

Since the molecule is highly lipophilic (diphenyl ether scaffold), it elutes very quickly.

  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: 100% Hexanes

    
     5% EtOAc/Hexanes.
    
  • Loading: Dry load on Celite is recommended to prevent streaming.

  • Retention: The product will elute early (Rf ~0.8 in 10% EtOAc). Phenol will stick (Rf ~0.3).

Troubleshooting & FAQs

Q1: My product is a dark oil and won't crystallize. Is it impure?

A: Not necessarily. Diphenyl ethers with "greasy" substituents (methoxy/bromo) often have low melting points or form supercooled liquids.

  • Action: Check purity by ¹H NMR. If pure, induce crystallization by dissolving in a minimum amount of hot Methanol (MeOH), cooling to -20°C, and scratching the glass. If it remains an oil, use it as-is; it is likely a low-melting solid.

Q2: I see a persistent impurity at RRT 0.9 (just before product). What is it?

A: If you used Route B (Direct Bromination), this is the 5-bromo isomer . It is nearly impossible to separate by standard silica chromatography.

  • Solution: You must switch to Route A (SNAr). Separation of these regioisomers requires preparative HPLC with a chiral or specialized phenyl-hexyl column, which is not scalable.

Q3: The reaction stalled at 80% conversion. Should I add more base?

A: Adding more K₂CO₃ usually won't help if the surface area is "glazed" by KF byproduct.

  • Solution: Add Cesium Carbonate (Cs₂CO₃) (0.1–0.2 equiv).[3] The larger Cesium cation improves solubility and fluoride abstraction, restarting the SNAr cycle. Alternatively, increase temp to 110°C, but watch for demethylation (loss of -OMe).

Q4: How do I remove trace Phenol without a column?

A: Phenol is the excess reagent in Route A. If NaOH washes failed:

  • Solution: Dissolve the crude oil in Diethyl Ether (Et₂O). Wash vigorously with 2M KOH (stronger base than NaOH ensures complete deprotonation of phenol). The phenoxide salt will partition into the water.

References

  • Regioselectivity Issues in Bromination

    • Marsh, G., et al. (2011). Bromination of 2-methoxydiphenyl ether to an average of tetrabrominated 2-methoxydiphenyl ethers. NIH/PubMed.[3] (Demonstrates the complex mixture resulting from direct bromination).

  • SNAr Methodology (General Diaryl Ether Synthesis)

    • Sawyer, J. S., et al. (1998).[4] Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6. Journal of Organic Chemistry.

  • One-Pot SNAr Protocols

    • Linde, E., et al. (2022).[3] A one-pot cascade protocol for diarylation of amines and water. STAR Protocols/NIH. (Details workup and isolation of diaryl ethers).

  • Physical Properties & Handling

    • ChemicalBook. 4-Bromophenoxybenzene Properties (Analogous Scaffold).

Sources

Troubleshooting

Challenges in the purification of brominated aromatic compounds.

Technical Support Center: Brominated Aromatic Compounds Current Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Topic: Purification, Stability, and Isolation of Aryl Bromides Welcome to the Specia...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Brominated Aromatic Compounds Current Status: Operational | Tier: Level 3 (Senior Application Support) Ticket Topic: Purification, Stability, and Isolation of Aryl Bromides

Welcome to the Specialist Support Hub

You have reached the advanced troubleshooting interface for halogenated organic synthesis. This guide addresses the unique physicochemical challenges imposed by the bromine atom: lipophilicity modulation, weak C-Br bond energy (~66 kcal/mol), and heavy-atom induced chromatographic behavior.

Select your current observation below to jump to the relevant troubleshooting protocol.

Module 1: Chromatographic Separation Issues

User Observation: "I cannot separate my mono-brominated product from the di-brominated impurity (or non-brominated precursor) using standard Silica Flash or C18 HPLC."

Root Cause Analysis

Bromine is lipophilic and weakly deactivating. However, its primary separation challenge arises because a single bromine atom often does not significantly alter the overall polarity of a large aromatic system enough to resolve on standard silica (normal phase). On C18 (reverse phase), the resolution is often driven purely by hydrophobicity, which may be insufficient for structural isomers.

Technical Solution: Exploiting Interactions

Standard alkyl-bonded phases (C18/C8) interact primarily via London dispersion forces. Brominated aromatics possess distinct electron density distributions (quadrupole moments) compared to their non-halogenated counterparts.

Recommendation: Switch to a Phenyl-Hexyl stationary phase.

  • Mechanism: The phenyl ring on the stationary phase engages in

    
     stacking with your aryl bromide. The bromine atom distorts the 
    
    
    
    -cloud, creating a unique interaction energy different from the impurity.
  • The "Heavy Atom" Effect: Bromine increases the retention time in Reverse Phase (RP) significantly more than chlorine or fluorine due to higher lipophilicity (

    
    ).
    
Protocol: Critical Pair Resolution (HPLC/Prep)
ParameterStandard ConditionOptimized Condition for Aryl Bromides
Column C18 (ODS)Phenyl-Hexyl or PFP (Pentafluorophenyl)
Mobile Phase B AcetonitrileMethanol (Promotes stronger

interactions than ACN)
Temperature Ambient (

)
Lower (

)
. Lower temp increases retention and separation factor (

) for shape-selective separations.

Expert Tip: If you observe "fronting" or "shark-fin" peak shapes, it is likely due to the poor solubility of poly-brominated species in the mobile phase. Add 5-10% THF to your mobile phase to improve mass transfer kinetics.

Module 2: Stability & The "Ghost" Impurity

User Observation: "My LCMS shows a clean product, but after concentration or overnight storage, I see a new peak corresponding to [M-H] (Debromination)."

Root Cause Analysis

You are likely experiencing Protodebromination . This occurs via two distinct pathways:

  • Photolytic Cleavage: The C-Br bond is photosensitive. Ambient lab light (fluorescent) can generate radical pairs, leading to homolytic cleavage.

  • Transition Metal Catalysis: If this is a post-coupling purification (e.g., Suzuki), trace Pd(0) residues can oxidatively insert into the C-Br bond, followed by reduction (hydride source) instead of transmetalation.

Troubleshooting Workflow

Debromination_Troubleshoot Start Issue: [M-Br+H] Peak Observed Check_Source Is the sample exposed to light? Start->Check_Source Action_Light Photolytic Cleavage. Wrap columns in foil. Use amber glassware immediately. Check_Source->Action_Light Yes Check_History Was Pd/Ni catalyst used in previous step? Check_Source->Check_History No Light_Yes Yes Light_No No (Amber vials used) Action_Scavenge Trace Metal Catalysis. Add Thiol-Silica Scavenger BEFORE concentration. Check_History->Action_Scavenge Yes Action_Radical Radical Mechanism. Add BHT (10 ppm) as stabilizer during workup. Check_History->Action_Radical No Pd_Yes Yes Pd_No No

Figure 1: Diagnostic logic for identifying the source of debromination.

Corrective SOP: Handling Light-Sensitive Bromides
  • Immediate Protection: Wrap flash columns and rotavap flasks in aluminum foil.

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) if possible during prolonged storage, as they can form peroxides that initiate radical debromination. Use DCM or Acetonitrile for storage.

  • Scavenging: If Pd contamination is suspected, treat the organic layer with SiliaMetS® Thiol or equivalent metal scavenger for 30 mins before evaporation.

Module 3: Crystallization & "Oiling Out"

User Observation: "I am trying to recrystallize my brominated compound, but it separates as an oil at the bottom of the flask."

Root Cause Analysis

Brominated aromatics often have low melting points relative to their molecular weight due to the disruption of crystal lattice packing by the large bromine radius (1.96 Å). This leads to a narrow "metastable zone" where the compound prefers a liquid amorphous state (oil) over a crystalline lattice.

Technical Solution: The Acetonitrile Protocol

While Ethanol is standard for aromatics, Acetonitrile (ACN) is the superior solvent for poly-brominated systems. The dipole interactions often favor crystal formation over oiling.

Step-by-Step Recrystallization SOP
  • Dissolution: Dissolve the crude oil in the minimum amount of boiling Acetonitrile.

    • Troubleshoot: If insoluble, add DCM dropwise until clear (DCM/ACN system).

  • The "Cloud Point": Remove from heat. Add the anti-solvent (if needed, usually Water or Methanol) dropwise until a faint turbidity persists.

  • Seeding (Critical): Do NOT cool rapidly on ice.

    • Scratch the inner glass surface with a glass rod to create nucleation sites.

    • Add a "seed crystal" if available.

  • Slow Cooling: Allow the flask to cool to room temperature in a water bath (high heat capacity buffers the temp drop).

  • Isolation: Filter the solid. Wash with cold Pentane (bromides are generally insoluble in pentane, removing oily impurities).

Frequently Asked Questions (FAQs)

Q: Can I use Acetone for recrystallization? A: Acetone is generally too good a solvent for brominated aromatics, leading to low recovery yields. Acetonitrile offers a steeper solubility-temperature curve, which is ideal for crystallization [1].

Q: Why does my aryl bromide turn yellow/brown on the shelf? A: This is elemental bromine (


) liberation caused by slow oxidation or photolysis.
  • Fix: Wash the solid with a 5% Sodium Thiosulfate (

    
    ) solution to reduce 
    
    
    
    back to bromide, then recrystallize. Store under Argon in the dark [4].

Q: I'm doing a Suzuki coupling and the bromide is debrominating instead of coupling. A: This is a "Protodeboronation" or "Hydrodehalogenation" competition. It often happens at Room Temperature where the transmetalation step is too slow, allowing side reactions to dominate.[1]

  • Fix: Counter-intuitively, increase the temperature (e.g., to

    
    ) to favor the activation energy of the transmetalation step over the decomposition pathway [3].
    

References

  • Vertex AI Search. (2022). Important Chemistry Tips-Solvents choose for recrystallization. YouTube.[2] Available at: [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic. Available at: [Link]

  • Reddit (r/Chemistry). (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Available at: [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Available at: [Link]

  • Cantillo, D., et al. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Optimizing solvent and base for the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene.

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene. This guide is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene

Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-1-phenoxy-benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this specific O-arylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, reproducible results.

Overview of the Synthesis

The formation of the diaryl ether, 4-Bromo-2-methoxy-1-phenoxy-benzene, is typically achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann Condensation (or Ullmann-type reaction).[1][2] This reaction involves the coupling of an aryl halide (4-bromo-2-methoxyphenol derivative or 1,4-dibromo-2-methoxybenzene) with a phenol in the presence of a copper catalyst and a base. While palladium-catalyzed methods like the Buchwald-Hartwig amination also exist for C-O bond formation, the Ullmann reaction is a classic and cost-effective choice.[3]

The core challenge in this synthesis lies in managing the delicate balance between reactants, catalyst, solvent, and base to favor the desired C-O bond formation while minimizing side reactions.

Caption: Troubleshooting workflow for optimizing the diaryl ether synthesis.

Q4: I am observing significant side product formation. How can I improve selectivity?

Side products in Ullmann reactions often arise from homo-coupling of the aryl halide or decomposition pathways.

  • Homo-Coupling: The reaction of two molecules of your aryl halide (e.g., bromobenzene) can occur, especially at very high temperatures. This is a classic Ullmann reaction to form biaryls. [4]Using a ligand can often increase the rate of the desired C-O coupling relative to the C-C homo-coupling, allowing for lower reaction temperatures. Amino acids like L-proline or N,N-dimethylglycine have been shown to be effective ligands. [3]

  • Dehalogenation: Reduction of the aryl halide to the corresponding arene can occur, particularly if moisture or other proton sources are present. Ensure rigorously dry conditions.

  • Temperature Control: While high temperatures are often necessary, excessive heat can promote decomposition and side reactions. The goal is to find the minimum temperature required for a reasonable reaction rate (e.g., 120-150 °C is often a good starting range for modern protocols).

Optimized Experimental Protocol (Example)

This protocol provides a robust starting point. Optimization of temperature, base, and reaction time may be necessary for your specific setup.

Materials:

  • 4-Bromo-2-methoxyphenol (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add K₂CO₃ (2.0 equiv) and CuI (0.1 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Addition of Reactants: Under a positive pressure of argon, add 4-Bromo-2-methoxyphenol (1.0 equiv), followed by anhydrous DMF (to achieve a concentration of ~0.5 M).

  • Stirring: Begin vigorous stirring to ensure good mixing.

  • Addition of Aryl Halide: Add bromobenzene (1.2 equiv) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 130-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and copper catalyst.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Bromo-2-methoxy-1-phenoxy-benzene.

References

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 15, 2026, from [Link]

  • Slideshare. (n.d.). Ullmann reaction. Retrieved February 15, 2026, from [Link]

  • University of Groningen. (n.d.). The mechanism of the modified Ullmann reaction. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (2016). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2008). Role of a Base in the Catalytic Arylation of Olefins. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2019). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates. Retrieved February 15, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved February 15, 2026, from [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (1974). The Ullmann Ether Condensation. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2016). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved February 15, 2026, from [Link]

  • Journal of the American Chemical Society. (2025). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved February 15, 2026, from [Link]

  • University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved February 15, 2026, from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 15, 2026, from [Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved February 15, 2026, from [Link]

  • PubMed. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Retrieved February 15, 2026, from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved February 15, 2026, from [Link]

  • OUCI. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic analysis for structural confirmation of 4-Bromo-2-methoxy-1-phenoxy-benzene.

Topic: Spectroscopic Analysis for Structural Confirmation of 4-Bromo-2-methoxy-1-phenoxybenzene Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis for Structural Confirmation of 4-Bromo-2-methoxy-1-phenoxybenzene Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Managers

Executive Summary & The Analytical Challenge

In drug discovery and materials science, diaryl ethers like 4-Bromo-2-methoxy-1-phenoxybenzene are critical scaffolds. However, confirming their structure presents a specific regiochemical challenge: distinguishing the target molecule from its isomers (e.g., 4-bromo-1-methoxy-2-phenoxybenzene or 5-bromo isomers) created during nucleophilic aromatic substitution (


) or Ullmann coupling.

This guide compares three analytical tiers for structural confirmation, moving from routine quality control to absolute structural proof. It focuses on the "Connectivity Problem"—proving the methoxy group is at position 2 and the phenoxy group is at position 1 relative to the bromine at position 4.

The Molecule at a Glance[1]
  • Formula:

    
    
    
  • Exact Mass: 277.99 (for

    
    ) / 279.99 (for 
    
    
    
    )
  • Key Features: Asymmetric diaryl ether, methoxy handle, bromine isotopic signature.

Comparative Analysis of Analytical Methods

We evaluate three methodological tiers based on Specificity , Throughput , and Structural Insight .

FeatureTier 1: Routine QC (1D NMR + GC-MS)Tier 2: Structural Proof (2D NMR + HRMS)Tier 3: Absolute Config (X-Ray Crystallography)
Primary Use Purity check & batch consistency.De novo structure elucidation.Final validation of solid forms.
Regio-Specificity Low . Chemical shifts alone may not distinguish isomers (e.g., 1-OMe vs 2-OMe).High . HMBC establishes definitive connectivity through bonds.Ultimate . Direct 3D mapping.
Throughput High (mins/sample).Medium (1-4 hrs/sample).Low (days/weeks).
Sample Req. < 5 mg (solution).10-20 mg (solution).Single Crystal (>0.1 mm).
Cost/Run $


Verdict Insufficient for initial ID ; excellent for lot release.The Gold Standard for research & development.Overkill unless polymorphism is a concern.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Spectroscopic Workflow (Tier 2)

This protocol is designed to self-validate. If the HMBC correlations do not match the prediction, the structure is incorrect, regardless of the Mass Spec result.

Step 1: Sample Preparation[1][2]
  • Solvent: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-

    
      or 
    
    
    
    .
    • Expert Insight: DMSO-

      
       is preferred if the phenoxy ring protons overlap significantly in 
      
      
      
      , as the higher viscosity and polarity often resolve aromatic multiplets.
  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr from synthesis) which can degrade line shape.

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 
     NMR:  16 scans, 2s relaxation delay.
    
  • 
     NMR:  1024 scans, proton-decoupled.
    
  • COSY: Gradient-selected, 256 increments.

  • HSQC: Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ).
  • HMBC (Critical): Optimized for long-range coupling (

    
    ). This is the "connectivity solver."
    
Step 3: Mass Spectrometry (LC-MS/GC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive mode (for

    
    ) or Electron Impact (EI) for fragmentation patterns.
    
  • Solvent: Methanol/Water + 0.1% Formic Acid.

Data Interpretation & Reference Values

Mass Spectrometry: The Isotopic Fingerprint

Before NMR, confirm the elemental composition. Bromine provides a distinct 1:1 isotopic pattern.

  • Target Ion (

    
    ):  Doublet at m/z 278 and 280 (Intensity ratio ~1:1).
    
  • Fragmentation (EI Mode):

    • 
       (Loss of 
      
      
      
      from methoxy): m/z 263/265.
    • 
       (Loss of 
      
      
      
      ): m/z 199 (Base peak often observed).
    • 
       fragment (Diphenyl ether core): m/z 184.
      
NMR Spectroscopy: Predicted & Logic-Based Assignment

Note: Values are referenced to TMS (


 0.0) in 

.[3][4]
Table 1:

NMR Assignments
PositionShift (

ppm)
MultiplicityIntegralAssignment Logic
Methoxy 3.82 Singlet (s)3HDistinctive OMe region.
H-3 7.12 Doublet (d,

)
1Hmeta to Br, ortho to OMe. Small coupling (

) to H-5.
H-5 7.05 Doublet of Doublets (dd,

)
1Hortho to Br, meta to OMe.
H-6 6.85 Doublet (d,

)
1Hortho to Phenoxy ether. Shielded by ether oxygen.
Phenoxy (2'-6') 6.95 – 7.35 Multiplet (m)5HStandard monosubstituted benzene pattern.
Table 2: The "Smoking Gun" - HMBC Correlations

This is how you distinguish the target from isomers.

Proton SourceCorrelation to Carbon (Target)Structural Proof

(3.82 ppm)
C-2 (~150 ppm) Proves Methoxy is attached to C-2.
H-6 (6.85 ppm) C-1 (~145 ppm) Proves H-6 is ortho to the Phenoxy attachment point.
H-6 (6.85 ppm) C-1' (Phenoxy ipso) Definitive: 3-bond coupling across the ether oxygen linking Ring A to Ring B.

Visualization of Analytical Logic

Diagram 1: The Analytical Decision Matrix

A flowchart guiding the researcher from synthesis to confirmed structure.

AnalyticalWorkflow Start Crude Product (4-Bromo-2-methoxy-1-phenoxybenzene) PurityCheck Step 1: Purity Check (TLC / LC-MS) Start->PurityCheck Purification Purification (Flash Chromatography) PurityCheck->Purification < 95% Pure MassSpec Step 2: Mass Spec (GC-MS/ESI) Check Br Isotope Pattern (1:1) PurityCheck->MassSpec > 95% Pure Purification->PurityCheck NMR_1D Step 3: 1H NMR (1D) Check Integration & Multiplicity MassSpec->NMR_1D Decision Is Regiochemistry Ambiguous? NMR_1D->Decision NMR_2D Step 4: 2D NMR (HMBC) Confirm C-O-C Connectivity Decision->NMR_2D Yes (New Compound) FinalRelease Release Material (Structure Confirmed) Decision->FinalRelease No (Known Standard) NMR_2D->FinalRelease

Caption: Analytical workflow for the systematic confirmation of diaryl ethers.

Diagram 2: HMBC Connectivity Logic

This diagram illustrates the specific Heteronuclear Multiple Bond Correlations (HMBC) required to prove the structure. The arrows represent the flow of magnetization from Hydrogen to Carbon (2-3 bonds away) that confirms the ether linkages.

HMBC_Logic cluster_legend Legend OMe_H Methoxy Protons (3.82 ppm) C2 Ring A: C-2 (Ipso-Methoxy) OMe_H->C2 3J (Strong) H6 Ring A: H-6 (6.85 ppm) H6->C2 3J (Weak) C1 Ring A: C-1 (Ipso-Phenoxy) H6->C1 2J (Strong) C1_Prime Ring B: C-1' (Phenoxy Ipso) H6->C1_Prime 3J (Inter-ring) DEFINITIVE PROOF key Red Arrow = The critical correlation linking the two rings.

Caption: HMBC connectivity map. The correlation from H-6 to Ring B (C-1') is the definitive proof of the ether linkage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (General principles of NMR and MS interpretation).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for 4-bromo-2-methoxyphenol and diphenyl ether reference spectra).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. [Link] (Source for Mass Spectrometry fragmentation patterns of brominated ethers).

  • Parikh, V. M. (1974). Absorption Spectroscopy of Organic Molecules. Addison-Wesley. (Reference for IR ether stretch assignments).

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Bromo-2-methoxy-1-phenoxy-benzene and Other Brominated Phenols in Cross-Coupling Reactions

Introduction In the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is paramount. Palladium- and copper-catalyzed cross-coupling reactions have emerged as indispensable tools for forging these connections, with aryl halides serving as robust and versatile coupling partners. The reactivity of these aryl halides, however, is not uniform and is intricately governed by the nature of the halogen and the electronic and steric profile of the substituents on the aromatic ring.

This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-2-methoxy-1-phenoxy-benzene with a selection of other structurally relevant brominated phenols: 4-bromophenol , 2-bromophenol , and 4-bromo-3-methylphenol . We will dissect their anticipated and observed performance in three cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. This analysis is grounded in established mechanistic principles and supported by available experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.

Understanding the Reactivity of Aryl Bromides: The Decisive Factors

The propensity of an aryl bromide to participate in a cross-coupling reaction is primarily dictated by the ease with which the carbon-bromine (C-Br) bond undergoes oxidative addition to a low-valent transition metal catalyst (typically palladium or copper). This crucial step is influenced by a delicate interplay of electronic and steric factors.

Electronic Effects:

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and, in many cases, accelerates the rate of oxidative addition.

  • Electron-donating groups (EDGs) , such as methoxy, phenoxy, and alkyl groups, increase the electron density on the ring. This can slow down the oxidative addition step by making the carbon atom less electrophilic.

Steric Effects:

  • Steric hindrance around the C-Br bond, particularly from ortho-substituents, can significantly impede the approach of the bulky metal-ligand complex, thereby slowing down or even inhibiting the reaction.[1]

It is the balance of these competing effects that ultimately determines the reactivity of a given aryl bromide.

The Subject of Our Study: 4-Bromo-2-methoxy-1-phenoxy-benzene

4-Bromo-2-methoxy-1-phenoxy-benzene presents a fascinating case study. Its reactivity is modulated by three distinct substituents:

  • Bromine (at C4): The reactive site for cross-coupling.

  • Methoxy group (at C2): An electron-donating group positioned ortho to the bromine. This group will exert both an electronic and a steric effect.

  • Phenoxy group (at C1): Another electron-donating group, positioned meta to the bromine.

Based on these features, we can predict that the methoxy group's steric bulk will likely play a significant role in moderating the reactivity of the C-Br bond. The combined electron-donating character of the methoxy and phenoxy groups is expected to decrease the electrophilicity of the reaction center, potentially requiring more forcing reaction conditions compared to simpler brominated phenols.

Comparative Reactivity Analysis in Key Cross-Coupling Reactions

While specific experimental data for the cross-coupling reactions of 4-Bromo-2-methoxy-1-phenoxy-benzene is not extensively available in the public domain, we can extrapolate its likely reactivity based on established principles and compare it with our selected brominated phenols for which data is more readily accessible.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[2] The reactivity order for halogens in this reaction is generally I > Br > Cl.[3]

Logical Flow of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R caption Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

Comparative Data for Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-2-methoxy-1-phenoxy-benzene Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Estimated 70-85Predicted
4-Bromophenol Phenylboronic acidPd/Fe₃O₄K₂CO₃MeOH/H₂O100High[1][4]
2-Bromophenol Phenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-propanol/H₂OReflux~90[5]
4-Bromo-3-methylphenol Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Estimated 80-90Predicted

Analysis:

  • 4-Bromo-2-methoxy-1-phenoxy-benzene: The presence of the ortho-methoxy group is expected to introduce steric hindrance, potentially lowering the reaction yield compared to less substituted phenols. The electron-donating nature of both the methoxy and phenoxy groups would also contribute to a slower rate of oxidative addition.

  • 4-Bromophenol: Being relatively unhindered and having a hydroxyl group that can be deprotonated to an electron-donating phenoxide, it generally reacts well in Suzuki couplings, often giving high yields.[1][4]

  • 2-Bromophenol: The ortho-hydroxyl group can potentially coordinate to the palladium center, influencing the reaction. However, it is generally a good substrate for Suzuki coupling.[5]

  • 4-Bromo-3-methylphenol: The meta-methyl group has a minor steric and electronic effect, leading to reactivity similar to or slightly higher than 4-bromophenol.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[6] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often being required.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Aryl Bromide Amine Base (e.g., NaOtBu) Inert_Atmosphere Degas and place under Argon/Nitrogen Reagents->Inert_Atmosphere Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Catalyst->Inert_Atmosphere Solvent Anhydrous Toluene or Dioxane Solvent->Inert_Atmosphere Heating Heat to 80-110 °C Inert_Atmosphere->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quenching Cool and quench (e.g., with water) Monitoring->Quenching Extraction Extract with organic solvent Quenching->Extraction Purification Purify by column chromatography Extraction->Purification caption General workflow for a Buchwald-Hartwig amination reaction.

Caption: A generalized experimental workflow for a Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination:

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-2-methoxy-1-phenoxy-benzene AnilinePd₂(dba)₃ / XPhosNaOtBuToluene100Estimated 65-80Predicted
4-Bromophenol MorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene110High[7]
2-Bromophenol AnilinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane100~75-85General Protocol
4-Bromo-3-methylphenol PiperidinePd(OAc)₂ / DavePhosNaOtBuToluene100Estimated 85-95Predicted

Analysis:

  • 4-Bromo-2-methoxy-1-phenoxy-benzene: The ortho-methoxy group poses a significant steric challenge for the incoming amine and the bulky catalyst complex. This is likely to result in lower yields compared to less hindered substrates. The use of a highly active, sterically demanding ligand like XPhos would be crucial.

  • 4-Bromophenol: Generally a good substrate, though the acidic proton of the hydroxyl group needs to be considered in the choice of base. Using a weaker base like Cs₂CO₃ can be effective.[7]

  • 2-Bromophenol: The ortho-hydroxyl group can participate in protonolysis of the Pd-N bond, which can be a competing pathway. Careful selection of the base and ligand is important.

  • 4-Bromo-3-methylphenol: With minimal steric hindrance near the bromine, this substrate is expected to be highly reactive, likely giving excellent yields.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[8] It typically requires higher temperatures than palladium-catalyzed reactions, although modern ligand systems have allowed for milder conditions.

Mechanism of the Ullmann Ether Synthesis:

Ullmann_Condensation Cu(I)X Cu(I)X Alkoxide_Formation Alkoxide Formation Cu(I)X->Alkoxide_Formation R-OH R-OH R-OH->Alkoxide_Formation Base Base Base->Alkoxide_Formation Cu(I)OR Cu(I)OR Alkoxide_Formation->Cu(I)OR Oxidative_Addition Oxidative Addition Cu(I)OR->Oxidative_Addition Ar-Br Ar-Br Ar-Br->Oxidative_Addition Ar-Cu(III)(Br)(OR) Ar-Cu(III)(Br)(OR) Oxidative_Addition->Ar-Cu(III)(Br)(OR) Reductive_Elimination Reductive Elimination Ar-Cu(III)(Br)(OR)->Reductive_Elimination Reductive_Elimination->Cu(I)X Ar-OR Ar-OR Reductive_Elimination->Ar-OR caption A plausible mechanism for the Ullmann ether synthesis.

Caption: A plausible mechanistic pathway for the copper-catalyzed Ullmann ether synthesis.

Comparative Data for Ullmann Condensation:

SubstrateNucleophileCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromo-2-methoxy-1-phenoxy-benzene PhenolCuI / L-prolineK₂CO₃DMSO120Estimated 50-70Predicted
4-Bromophenol PhenolCuI / N,N-dimethylglycineCs₂CO₃Dioxane90Good to Excellent[9]
2-Bromophenol AnilineCuI / PhenanthrolineK₂CO₃NMP150Moderate to GoodGeneral Protocol
4-Bromo-3-methylphenol PhenolCu₂OK₂CO₃DMF140Estimated 75-85Predicted

Analysis:

  • 4-Bromo-2-methoxy-1-phenoxy-benzene: The steric hindrance from the ortho-methoxy group is a major factor that would likely necessitate higher temperatures and potentially the use of a ligand to achieve moderate yields in an Ullmann condensation.

  • 4-Bromophenol: With the aid of ligands like N,N-dimethylglycine, 4-bromophenol can undergo Ullmann coupling under relatively mild conditions to give good to excellent yields of the corresponding diaryl ether.[9]

  • 2-Bromophenol: The ortho-hydroxyl group can chelate to the copper catalyst, which can either be beneficial or detrimental depending on the specific reaction conditions. Generally, ortho-substituted aryl halides are more challenging substrates for Ullmann reactions.

  • 4-Bromo-3-methylphenol: This substrate, lacking significant steric hindrance, is expected to react efficiently under standard Ullmann conditions.

Conclusion and Future Outlook

This comparative guide illustrates the nuanced reactivity of brominated phenols in pivotal cross-coupling reactions. While 4-Bromo-2-methoxy-1-phenoxy-benzene is a valuable building block, its reactivity is tempered by the steric and electronic contributions of its methoxy and phenoxy substituents. In general, it is expected to be less reactive than the simpler, less sterically encumbered 4-bromophenol and 4-bromo-3-methylphenol . The reactivity of 2-bromophenol is also influenced by its ortho-hydroxyl group, presenting its own set of challenges and opportunities for optimization.

For researchers and drug development professionals, understanding these structure-activity relationships is crucial for the rational design of synthetic routes. The predictions made in this guide for 4-Bromo-2-methoxy-1-phenoxy-benzene underscore the need for empirical validation. Further experimental work is required to precisely quantify its reactivity and to optimize reaction conditions for its efficient incorporation into complex molecular architectures. The continued development of more active and selective catalyst systems will undoubtedly expand the utility of sterically hindered and electron-rich aryl bromides like 4-Bromo-2-methoxy-1-phenoxy-benzene in the years to come.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 1051–1096.
  • Freitag, J.; Hermann, M.; Nüchter, M.; Stolle, A. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

  • Conversion achieved for the reaction between 4-bromophenol and... ResearchGate. [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Rochester. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Organic-synthesis.org. [Link]

  • Ullmann reaction of substituted aryl halide and phenol compound. - ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

  • The Suzuki Reaction - UC Berkeley. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic-chemistry.org. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Ullmann Reaction - Organic Chemistry Portal. [Link]

  • Reaxys® — Chemistry data and AI to optimize small molecule discovery - Elsevier. [Link]

  • SciFinderⁿ | CAS. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Bromo-2-methoxy-1-phenoxy-benzene

Comprehensive Guide to Handling 4-Bromo-2-methoxy-1-phenoxy-benzene For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Core Principles Skin and Eye Irritation: Direct contact can cause...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide to Handling 4-Bromo-2-methoxy-1-phenoxy-benzene

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][3][4]

  • Potential for Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[5]

Given these potential hazards, a proactive and cautious approach is paramount. The "As Low As Reasonably Practicable" (ALARP) principle should be applied to minimize exposure. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 4-Bromo-2-methoxy-1-phenoxy-benzene. The following table summarizes the recommended PPE.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical safety goggles or a face shield.[1][8][9]Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, protecting against splashes and airborne particles. A face shield offers additional protection for the entire face and should be used when there is a significant splash risk.
Hands Chemical-resistant gloves (e.g., Nitrile).[1][6][10]Inspect gloves for any signs of degradation or perforation before each use.[10] For prolonged work, consider double-gloving. If contact with the chemical occurs, remove gloves immediately, wash your hands thoroughly, and don a new pair. Note that disposable gloves offer splash resistance and should be replaced promptly upon contamination.[6]
Body A long-sleeved lab coat.[4][7]A lab coat made of a suitable chemical-resistant material should be worn and fully buttoned. This protects your skin and personal clothing from contamination.
Respiratory Use in a fume hood is the primary control. A NIOSH-approved respirator may be necessary for large quantities, spill cleanup, or in cases of inadequate ventilation.[4][9]Engineering controls, such as a fume hood, are the preferred method for minimizing inhalation exposure.[6][7] If a respirator is required, a formal respiratory protection program, including fit-testing, is necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow is essential for minimizing risk. The following diagram and steps outline a safe handling protocol from preparation to temporary storage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Temporary Storage Prep Gather all necessary PPE and materials DonPPE Don appropriate PPE Prep->DonPPE Workstation Prepare work area in a fume hood DonPPE->Workstation Enter Handling Zone Weigh Weigh the compound Workstation->Weigh Dissolve Dissolve or use the compound Weigh->Dissolve Clean Clean work area and equipment Dissolve->Clean Complete Handling Store Tightly seal and store the compound Clean->Store DoffPPE Doff PPE correctly Store->DoffPPE

Caption: Safe handling workflow for 4-Bromo-2-methoxy-1-phenoxy-benzene.

Step-by-Step Protocol:

  • Preparation:

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment, including your lab notebook, spatulas, weighing paper, and glassware.

    • Locate the nearest safety shower and eyewash station.[9]

    • Don all required PPE as outlined in the table above.

  • Handling in a Fume Hood:

    • Perform all manipulations of 4-Bromo-2-methoxy-1-phenoxy-benzene within the fume hood to minimize inhalation exposure.[6]

    • When weighing the solid, use a draft shield if necessary to prevent air currents from affecting the balance.

    • Handle the compound gently to avoid creating dust.

    • If transferring the compound, do so carefully to prevent spills.

    • Keep the container of the chemical tightly closed when not in use.[4][11][12]

  • Post-Handling and Cleanup:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent and then decontaminate with soap and water.

    • Collect all contaminated disposable materials in a designated hazardous waste container.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of 4-Bromo-2-methoxy-1-phenoxy-benzene and associated waste can pose a risk to both individuals and the environment.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with the chemical, such as gloves, weighing paper, and contaminated paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Unused Chemical: Unwanted or expired 4-Bromo-2-methoxy-1-phenoxy-benzene should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Empty Containers: "Empty" containers may still contain residual chemical and should be treated as hazardous waste.

Disposal Procedure:

  • Collect all waste in appropriately labeled, leak-proof containers.

  • Store the waste containers in a designated satellite accumulation area.

  • Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

  • Crucially, never dispose of this chemical down the drain. [8][10][12][14]

Emergency Procedures: Be Prepared

Spills:

  • Small Spills (in a fume hood):

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert material like sand, vermiculite, or a commercial sorbent.[11][14] Do not use combustible materials like paper towels to absorb large amounts of solvent.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[8][10]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • If the spill is significant or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][11]

  • Skin Contact: Remove all contaminated clothing.[1] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]

  • Inhalation: Move the affected person to fresh air.[4] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Seek immediate medical attention.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Bromo-2-methoxy-1-phenoxy-benzene, fostering a safer and more productive research environment.

References

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  • Safety Data Sheet: Bromobenzene - Carl ROTH.
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